2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot three-component reaction . A robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo [b] [1,4]oxazin-2-yl)methanol derivatives . This simple, mild, and practical method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a compound related to the chemical class of 1,2-oxazines and 1,2-benzoxazines, which are synthesized through various chemical reactions. These compounds, including this compound, can be obtained from the cyclization of certain precursor compounds and have been explored for their electrophilic properties and potential as chiral synthons in synthetic chemistry. The synthesis of these compounds involves the dehydration of dihydroxy derivatives, leading to the formation of oxazinium salts, which are key intermediates in several organic reactions. These processes highlight the compound's role in the synthesis of various heterocyclic compounds and its utility in organic synthesis (Sainsbury, 1991).
Biological Activities and Applications
Compounds structurally related to this compound, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, exhibit a wide range of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The structural modifications of these compounds allow for the modeling of their biological activities, making them of interest in the development of new pharmaceuticals and agrochemicals. Some derivatives have found practical applications as anthelmintic agents and in specialized applications such as controlling invasive species in aquatic environments (Waisser & Kubicová, 1993).
Photophysical and Fluorescent Properties
The oxazine and benzoxazine derivatives, including those related to this compound, have been studied for their photophysical properties. These compounds are known to exhibit fluorescence, which is influenced by the presence of oxazinic methylenes. The understanding of their photophysical behavior is crucial for the development of new fluorescent systems for various applications in material science and bioimaging. This area of research involves the synthesis of novel benzoxazine nuclei-based fluorescent systems and the exploration of their potential applications (Ibrahim, 2011).
Advanced Oxidation Processes
In the context of environmental science, the degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of research. Compounds like this compound can potentially be involved in AOPs either as substrates or as part of the degradation pathways of other compounds. Research in this field focuses on understanding the kinetics, mechanisms, and by-products of AOPs, aiming to improve the efficiency of pollutant degradation and reduce the environmental impact of hazardous substances (Qutob et al., 2022).
Properties
IUPAC Name |
2-(4-acetyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-9(6-12(15)16)7-17-11-5-3-2-4-10(11)13/h2-5,9H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCORMYLHWAXXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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